2-Bromo-5-fluorothioanisole
Overview
Description
2-Bromo-5-fluorothioanisole is an organic compound with the molecular formula C7H6BrFS It is a derivative of thioanisole, where the aromatic ring is substituted with bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-fluorothioanisole typically involves the bromination and fluorination of thioanisole. One common method is the electrophilic aromatic substitution reaction, where thioanisole is treated with bromine and a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) bromide to facilitate the substitution reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to achieve high efficiency and purity.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction Reactions: Reduction of this compound can lead to the formation of the corresponding thiol or sulfide derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Major Products:
Substitution: Formation of various substituted thioanisoles.
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of thiols and sulfides.
Scientific Research Applications
2-Bromo-5-fluorothioanisole is utilized in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with biological macromolecules.
Medicine: Research into its potential as a pharmacophore for the development of new therapeutic agents.
Industry: Employed in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-Bromo-5-fluorothioanisole exerts its effects involves the interaction of its bromine and fluorine substituents with target molecules. The bromine atom can participate in electrophilic reactions, while the fluorine atom can influence the electronic properties of the aromatic ring, affecting its reactivity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
2-Bromo-5-fluoroanisole: Similar structure but with an oxygen atom instead of sulfur.
2-Bromo-4-fluorothioanisole: Similar structure with different positions of the substituents.
2-Chloro-5-fluorothioanisole: Similar structure with chlorine instead of bromine.
Uniqueness: 2-Bromo-5-fluorothioanisole is unique due to the specific combination of bromine and fluorine substituents on the thioanisole framework. This combination imparts distinct electronic and steric properties, making it valuable for specific synthetic and research applications.
Properties
IUPAC Name |
1-bromo-4-fluoro-2-methylsulfanylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFS/c1-10-7-4-5(9)2-3-6(7)8/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPRNOVPCJUSIBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC(=C1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50472192 | |
Record name | 2-Bromo-5-fluorothioanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50472192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147460-43-3 | |
Record name | 2-Bromo-5-fluorothioanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50472192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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